2-Fluoro-3'-piperidinomethyl benzophenone
Overview
Description
2-Fluoro-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20FNO and a molecular weight of 297.37 g/mol . It belongs to the class of benzophenone derivatives and is characterized by the presence of a fluorine atom and a piperidinomethyl group attached to the benzophenone core . This compound is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
2-Fluoro-3’-piperidinomethyl benzophenone has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-piperidinomethyl benzophenone typically involves the reaction of 2-fluorobenzoyl chloride with 3-piperidinomethylbenzene in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-3’-piperidinomethyl benzophenone can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
2-Fluoro-3’-piperidinomethyl benzophenone can be compared with other similar compounds, such as:
2-Fluorobenzophenone: Lacks the piperidinomethyl group, resulting in different chemical and biological properties.
3’-Piperidinomethyl benzophenone: Lacks the fluorine atom, affecting its reactivity and interactions.
2-Fluoro-4’-piperidinomethyl benzophenone: Similar structure but with the piperidinomethyl group at a different position, leading to variations in its properties.
The uniqueness of 2-Fluoro-3’-piperidinomethyl benzophenone lies in the combination of the fluorine atom and the piperidinomethyl group, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-10-3-2-9-17(18)19(22)16-8-6-7-15(13-16)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXWEHZLMMZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643152 | |
Record name | (2-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-32-3 | |
Record name | Methanone, (2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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